molecular formula C11H20Cl2N2O B1522156 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride CAS No. 196822-55-6

3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride

Cat. No. B1522156
M. Wt: 267.19 g/mol
InChI Key: GQXSXXOQNGEWSA-UHFFFAOYSA-N
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Description

“3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride” is a chemical compound with a molecular weight of 267.2 . It is also known by its IUPAC name, "3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H18N2O.2ClH/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10;;/h3-5,8,12,14H,6-7,9H2,1-2H3;2*1H" . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.2 . The InChI code provides information on its molecular structure .

Scientific Research Applications

Synthesis and Coordination Chemistry

Research has been conducted on the synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) via 1,3-dipolar cycloadditions involving aminoiminophenols, including derivatives of the compound . These complexes exhibit potential for forming 1D chains and 3D frameworks due to extensive hydrogen bonds, which could be useful in materials science and catalysis (Mukhopadhyay et al., 2009).

Molecular Structures and Magnetic Properties

The family of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating heptadentate ligands derived from variations of the compound showcases interesting structural and EPR spectral characteristics. These findings contribute to the understanding of mixed-valence complexes and their potential applications in magnetic materials and catalysis (Mondal et al., 2005).

Organic Synthesis Applications

Derivatives of the compound have been used in reactions with phenols and aryl halides, demonstrating the compound's versatility in organic synthesis. These reactions lead to various products with potential applications in pharmaceuticals and materials science (Chandrasekhar et al., 1977).

Biological Activity Studies

New metal complexes involving tridentate ligands derived from the compound have been synthesized and characterized, showing potential biological activity against bacterial species. Such studies highlight the compound's role in developing new antimicrobial agents (Al‐Hamdani & Al Zoubi, 2015).

Catalytic and Enzyme-Mimetic Activities

Dinuclear Nickel(II) complexes of unsymmetric "end-off" compartmental ligands, including derivatives of the compound, have been studied for their conversion of urea into cyanate at a dinuclear nickel core. Such research contributes to the development of catalysts for industrial applications (Uozumi et al., 1998).

Safety And Hazards

The compound has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[[2-(dimethylamino)ethylamino]methyl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10;;/h3-5,8,12,14H,6-7,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSXXOQNGEWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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